Xanthine-13C15N2

LC-MS/MS stable isotope internal standard isotope exchange

Xanthine-13C15N2 (CAS 1262670-81-4) is a stable isotope-labeled analog of the endogenous purine base xanthine, incorporating one ¹³C and two ¹⁵N atoms into the molecular backbone. It is classified as a stable isotope-labeled internal standard (SIL-IS) within the broader xanthine/purine analytical reference category.

Molecular Formula C5H4N4O2
Molecular Weight 155.09 g/mol
Cat. No. B12404059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthine-13C15N2
Molecular FormulaC5H4N4O2
Molecular Weight155.09 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NC(=O)N2
InChIInChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)/i5+1,8+1,9+1
InChIKeyLRFVTYWOQMYALW-XGOBPNGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Xanthine-13C15N2: A Dual-Labeled 13C/15N Stable Isotope Internal Standard for Xanthine Quantitation


Xanthine-13C15N2 (CAS 1262670-81-4) is a stable isotope-labeled analog of the endogenous purine base xanthine, incorporating one ¹³C and two ¹⁵N atoms into the molecular backbone [1]. It is classified as a stable isotope-labeled internal standard (SIL-IS) within the broader xanthine/purine analytical reference category. Its primary function is to serve as a mass-spectrometry-compatible internal standard for the accurate quantification of endogenous xanthine in complex biological matrices such as plasma, urine, and tissue homogenates, thereby correcting for extraction variability, matrix effects, and instrument drift that compromise unlabeled analyte measurements .

Why Unlabeled Xanthine or Deuterated Analogs Cannot Substitute for Xanthine-13C15N2 in LC-MS/MS Quantification


Endogenous xanthine is present ubiquitously in biological specimens at physiologically relevant concentrations, rendering unlabeled xanthine entirely unsuitable as an internal standard because the mass spectrometer cannot distinguish added standard from endogenous analyte [1]. Deuterated xanthine analogs (e.g., xanthine‑d₄) offer mass differentiation but are susceptible to hydrogen‑deuterium exchange at the purine ring’s acidic positions, which shifts the internal standard signal into the analyte mass window, underestimates ion suppression correction, and introduces chromatographic retention time shifts that degrade quantification accuracy . Xanthine‑13C15N2, built solely on ¹³C and ¹⁵N isotopes, is chemically stable against isotopic exchange and co‑elutes identically with the unlabeled analyte, thereby providing the matrix‑effect correction fidelity that deuterated alternatives cannot guarantee .

Quantitative Differentiation of Xanthine-13C15N2: Comparative Evidence Against Deuterated and Unlabeled Alternatives


Absence of Deuterium Exchange and Chromatographic Isotope Effect vs. Deuterated Xanthine

Xanthine-13C15N2 eliminates the deuterium-hydrogen back-exchange liability inherent to deuterated xanthine internal standards. Xanthine-d₄ and analogous ²H-labeled xanthines contain acidic protons on the purine ring that undergo exchange with protic solvents under common reversed-phase LC conditions or during sample preparation, leading to a time-dependent decrease in the internal standard mass shift and variable apparent recovery . In contrast, ¹³C and ¹⁵N labels are covalently stable under all standard bioanalytical conditions; no measurable isotopic exchange occurs during extraction, chromatography, or ionization . Furthermore, deuterated standards frequently exhibit a chromatographic isotope effect that shifts their retention time relative to the unlabeled analyte, causing differential matrix effect exposure between analyte and internal standard. ¹³C/¹⁵N-labeled standards co-elute precisely with the unlabeled analyte, ensuring identical ionization suppression or enhancement .

LC-MS/MS stable isotope internal standard isotope exchange matrix effect correction purine metabolism

+5 Da Mass Shift Provides Unambiguous MS Discrimination from Endogenous Xanthine

The isotopic substitution pattern of Xanthine-13C15N2 (one ¹³C, two ¹⁵N) yields a net mass shift of +5 Da relative to unlabeled xanthine (monoisotopic mass 152.13 Da vs. 147.13 Da for the base peak). This +5 Da shift positions the internal standard signal fully outside the natural isotopic envelope of endogenous xanthine, preventing any cross-talk between the [M+H]⁺ cluster of the analyte and the internal standard . A +5 Da separation exceeds the minimum recommended +3 Da mass difference for SIL-IS, providing a safety margin against isotopic overlap caused by naturally occurring ¹³C contributions in the analyte signal at high concentrations .

LC-MS/MS mass spectrometry internal standard xanthine isotopic purity

Validated XOR Activity Assay Sensitivity Enabling Low-Abundance Human Plasma Quantification

A validated human plasma XOR activity assay employing [¹³C₂,¹⁵N₂]xanthine as substrate achieved a lower limit of quantitation (LLOQ) of 4 nM for [¹³C₂,¹⁵N₂]uric acid product, corresponding to an XOR activity detection threshold of 6.67 pmol/h/mL plasma [1]. The calibration curve demonstrated linearity over the range 4–4000 nM (r² > 0.995) [1]. This sensitivity is sufficient to quantify XOR activity in healthy human plasma samples ranging from 32.8 to 227 pmol/h/mL (mean ± SD = 89.1 ± 55.1, n = 20) [1], a concentration range for which conventional UV- or fluorescence-based HPLC methods would require at least 50–100-fold higher sample concentration due to co-eluting endogenous interferences [1]. Prior XOR assays using unlabeled substrates could not distinguish newly generated uric acid from the substantial endogenous uric acid background, necessitating laborious blank subtraction or radiometric approaches [1].

xanthine oxidoreductase XOR human plasma LLOQ enzyme activity assay LC/TQMS

Dual 13C/15N Label Enables Multiplexed Purine Panel Quantitation Without Channel Cross-Talk

In validated multi-analyte purine quantification panels, Xanthine-13C,15N2 serves as the xanthine-specific internal standard alongside a panel of orthogonally labeled purine SIL-IS compounds . The analytical reference standards of guanosine, guanine, xanthine, inosine, and hypoxanthine are each paired with distinct stable-isotope-labeled internal standards (guanosine-13C,15N2; guanine-15N5; xanthine-13C,15N2; inosine-13C2,15N; hypoxanthine-13C2,15N) that are selected to ensure no MRM channel interference between any analyte-internal standard pair . This orthogonal labeling strategy permits simultaneous quantification of five purine metabolites in a single 25 µL plasma aliquot with a 6-minute LC gradient, achieving in-run precision <15% CV at the LLOQ for all analytes . Alternative approaches using a single deuterated purine as a universal internal standard for multiple analytes cannot match the per-analyte matrix-effect correction fidelity of matched isotopic pairs .

multiplexed quantitation purine metabolism LC-MS/MS internal standard panel isotopic orthogonal labeling

High-Value Application Scenarios Where Xanthine-13C15N2 Provides Irreplaceable Analytical Performance


Clinical Biomarker Studies Requiring High-Sensitivity Human Plasma XOR Activity Measurement

In clinical research investigating the association between elevated plasma XOR activity and pathologies such as metabolic syndrome, insulin resistance, non-alcoholic fatty liver disease, and cardiovascular events, the validated LC/TQMS assay using Xanthine-13C15N2 provides the LLOQ of 6.67 pmol/h/mL necessary to quantify XOR activity across the full healthy-human range (32.8–227 pmol/h/mL) [Section_3_Ev3-REFS-1]. This sensitivity cannot be achieved with conventional UV-HPLC methods and avoids the radioactive waste burden of [¹⁴C]-hypoxanthine radiometric assays, making the compound the enabling reagent for multi-center cohort studies.

GMP/GLP-Compliant Pharmacodynamic Studies of XOR Inhibitors in Drug Development

For pharmaceutical programs developing XOR inhibitors (e.g., febuxostat analogs, topiroxostat), Xanthine-13C15N2 serves as the substrate for pharmacodynamic biomarker assays measuring XOR activity inhibition in plasma or tissue [Section_2-REFS-1]. The intra-assay CV of 6.5% and inter-assay CV of 9.1% demonstrated in the validated method [Section_3_Ev3-REFS-1] meet FDA bioanalytical method validation guidance for biomarker assays, and the compound’s availability as a fully characterized reference standard compliant with regulatory guidelines [Section_1-REFS-2] supports IND/NDA submission packages.

Multiplexed Purine Metabolite Profiling in Preclinical Toxicology and Disease Model Studies

In rodent disease models and toxicology studies requiring simultaneous quantification of guanosine, guanine, xanthine, inosine, and hypoxanthine, Xanthine-13C,15N2 is the designated xanthine-channel internal standard within the established 5-plex purine LC-MS/MS panel [Section_3_Ev4-REFS-1]. This panel uses only 25 µL of plasma per analysis, enabling serial sampling from individual mice and reducing animal usage, while the matched isotopic pair strategy ensures per-analyte matrix-effect correction that a single-deuterated-standard approach cannot replicate [Section_3_Ev4-REFS-1].

Absolute Quantification of Endogenous Xanthine in Nutritional and Environmental Exposure Metabolomics

For population-scale metabolomics studies quantifying endogenous xanthine as a biomarker of purine intake, coffee/tea consumption, or oxidative stress, Xanthine-13C15N2 provides the required +5 Da isotopic resolution to eliminate interference from the natural isotopic envelope of endogenous xanthine [Section_3_Ev2-REFS-1][Section_3_Ev2-REFS-2]. Its absence of deuterium exchange ensures consistent quantification over long-term (multi-year) cohort sample analysis campaigns, a critical requirement for epidemiological data integrity [Section_3_Ev1-REFS-1].

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